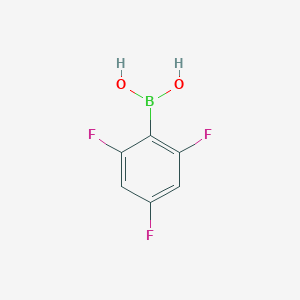

2,4,6-Trifluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4,6-trifluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEIGKHHSZFAEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381390 | |

| Record name | 2,4,6-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182482-25-3 | |

| Record name | (2,4,6-Trifluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182482-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-Trifluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-Trifluorophenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to support their work.

Core Physical Properties

This compound is a white to off-white crystalline powder.[1] Key physical and chemical identifiers are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄BF₃O₂ | [2][] |

| Molecular Weight | 175.90 g/mol | [2][][4] |

| CAS Number | 182482-25-3 | [][4] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 228-235 °C | [1][][4] |

| pKa (Predicted) | 8.26 ± 0.58 | [1] |

| Solubility | Soluble in methanol and other organic solvents.[][6] Quantitative data is not readily available. For comparison, the solubility of unsubstituted phenylboronic acid in water is approximately 10 g/L at 20 °C.[7] The introduction of fluorine atoms generally affects solubility.[8] | [][6][7][8] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for similar compounds.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a steady rate.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

pKa Determination

The acidity constant (pKa) of boronic acids can be determined experimentally using potentiometric or spectrophotometric titration.

Methodology (Potentiometric Titration):

-

Solution Preparation: A standard solution of this compound is prepared in a suitable solvent system, often a mixture of water and an organic solvent like DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Solubility Determination

The solubility of this compound in various solvents can be determined using the isothermal shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved this compound in the filtrate is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL) or molar concentration.

Applications in Synthesis: The Suzuki-Miyaura Coupling Reaction

This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.

The general workflow for a Suzuki-Miyaura coupling reaction involving an aryl halide and a phenylboronic acid is depicted below.

References

- 1. This compound CAS#: 182482-25-3 [amp.chemicalbook.com]

- 2. This compound | C6H4BF3O2 | CID 2779329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,4,6-三氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,4,6-Trifluorobenzeneboronic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. This compound | 182482-25-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide to 2,4,6-Trifluorophenylboronic Acid: Chemical Structure, Bonding, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorophenylboronic acid is an organoboron compound with the chemical formula C₆H₄BF₃O₂.[1] It is a white to off-white crystalline powder that has garnered significant attention in the fields of organic synthesis and medicinal chemistry.[2] The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing its reactivity and utility as a synthetic building block, particularly in cross-coupling reactions. This guide provides a comprehensive overview of the chemical structure, bonding, and key applications of this compound, with a focus on its relevance to drug discovery and development. The IUPAC name for this compound is (2,4,6-trifluorophenyl)boronic acid, and its CAS number is 182482-25-3.

Chemical Structure and Bonding

The molecular structure of this compound consists of a planar phenyl ring substituted with three fluorine atoms at the 2, 4, and 6 positions and a boronic acid functional group (-B(OH)₂). The presence of the highly electronegative fluorine atoms significantly influences the electronic distribution within the aromatic ring and the properties of the boronic acid moiety.

Caption: Chemical structure of this compound.

Crystallographic Data

The solid-state structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P2₁/n. In the solid state, the molecules form hydrogen-bonded dimers.[1]

| Parameter | Value [1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 5.00301 Å, b = 5.33367 Å, c = 24.2178 Å |

| α = 90.00°, β = 90.2585°, γ = 90.00° | |

| Z | 4 |

Table 1: Crystallographic Data for this compound.

Quantitative data on bond lengths and angles within the molecule provides insight into its geometry and electronic structure. The C-B bond length and the geometry around the boron atom are particularly important for its reactivity in cross-coupling reactions.

(Note: Specific bond lengths and angles are proprietary data from the cited crystallographic study and require specialized software or database access to retrieve. The provided table summarizes the key crystallographic parameters.)

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of this compound.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) / ppm | Solvent | Notes |

| ¹H NMR | ~7.3 (s, B(OH)₂) | Acetone-d₆ | The chemical shift of the hydroxyl protons can vary and may exchange with D₂O.[3] |

| ~7.0-7.5 (m, Ar-H) | Acetone-d₆ | Aromatic protons appear as a multiplet due to coupling with fluorine atoms.[3] | |

| ¹³C NMR | ~100-165 | Acetone-d₆ | The spectrum shows characteristic signals for the aromatic carbons, with splitting patterns due to C-F coupling.[3] |

| ¹⁹F NMR | ~ -100 to -110 | CDCl₃ | The fluorine atoms exhibit distinct chemical shifts depending on their position.[4] |

| ¹¹B NMR | ~28-30 | CDCl₃ | The chemical shift is typical for a tricoordinate boronic acid.[4][5] |

Table 2: NMR Spectroscopic Data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

| Frequency (cm⁻¹) | Vibration | Intensity |

| ~3300-3600 | O-H stretch (hydrogen-bonded) | Broad, Strong |

| ~1600-1650 | C=C stretch (aromatic) | Medium |

| ~1300-1400 | B-O stretch | Strong |

| ~1100-1200 | C-F stretch | Strong |

Table 3: Key IR Absorption Bands for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.

Caption: General workflow for the synthesis of this compound.

Detailed Protocol (Representative):

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an argon atmosphere, add magnesium turnings (1.2 eq). Add a small crystal of iodine and a few drops of 1,2-dibromoethane to activate the magnesium. Add a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 1-2 hours until the magnesium is consumed.

-

Boration: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add triisopropyl borate (1.5 eq) dropwise via a syringe, keeping the internal temperature below -70 °C. After the addition, allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (2 M) until the solution is acidic. Stir vigorously for 1 hour. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from an appropriate solvent system (e.g., toluene/hexanes) to yield pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key reagent in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds.[6]

Caption: Signaling pathway of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol (Representative Coupling with 4-Bromoanisole):

-

Reaction Setup: In a flame-dried Schlenk tube, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1). Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C under an argon atmosphere and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the product with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Applications in Drug Development

The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[4] this compound serves as a valuable building block for introducing the trifluorophenyl moiety into complex molecules through the robust and versatile Suzuki-Miyaura coupling reaction. This makes it a crucial tool for medicinal chemists in the synthesis of novel therapeutic agents. Boronic acids themselves are a class of compounds with diverse biological activities and have been incorporated into approved drugs.[7]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic chemistry. Its unique electronic properties, stemming from the trifluorinated phenyl ring, make it an excellent coupling partner in Suzuki-Miyaura reactions, facilitating the synthesis of complex biaryl compounds. The detailed understanding of its chemical structure, bonding, and reactivity, as outlined in this guide, is crucial for its effective application in research and development, particularly in the pursuit of new and improved pharmaceuticals.

References

- 1. This compound | C6H4BF3O2 | CID 2779329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2,4,6-Trifluorophenylboronic Acid (CAS: 182482-25-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4,6-Trifluorophenylboronic acid, a versatile reagent widely utilized in organic synthesis, particularly in the realm of pharmaceutical and materials science research.

Core Compound Properties

This compound is an organoboron compound that serves as a crucial building block in various chemical transformations. Its trifluorinated phenyl ring imparts unique electronic properties, enhancing its reactivity and the characteristics of the resulting molecules.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 182482-25-3 | [2][] |

| Molecular Formula | C₆H₄BF₃O₂ | [2][] |

| Molecular Weight | 175.90 g/mol | [2][] |

| Melting Point | 228-235 °C (lit.) | [2][4] |

| Boiling Point | 236.0 ± 50.0 °C (Predicted) | [5] |

| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in Methanol | [4] |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[] It can cause skin and serious eye irritation, as well as respiratory irritation.[] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[2] Store in a cool, dry, and well-ventilated area under an inert atmosphere.[5]

Synthesis and Reaction Mechanisms

The synthesis of arylboronic acids, including the 2,4,6-trifluoro substituted variant, is a well-established process in organic chemistry. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.

General Synthesis Workflow

The general workflow for the synthesis of an arylboronic acid from an aryl halide is depicted below.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the analogous (3,4,5-trifluorophenyl)boronic acid and is expected to yield the desired 2,4,6-isomer when starting with 1-bromo-2,4,6-trifluorobenzene.[6]

Materials:

-

1-Bromo-2,4,6-trifluorobenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, add magnesium turnings.

-

Add a small crystal of iodine and enough anhydrous THF to cover the magnesium.

-

Gently heat the mixture to initiate the reaction.

-

Slowly add a solution of 1-bromo-2,4,6-trifluorobenzene in anhydrous THF via the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[7]

-

-

Borylation:

-

Cool the Grignard solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of trimethyl borate in anhydrous THF and cool it to -78 °C (dry ice/acetone bath).

-

Slowly add the Grignard reagent to the trimethyl borate solution while maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.[7]

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

-

Stir the mixture for 1-2 hours.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by recrystallization.[6]

-

Applications in Organic Synthesis

The primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and substituted aromatic compounds.[8]

Suzuki-Miyaura Coupling Reaction

The general catalytic cycle for the Suzuki-Miyaura coupling reaction is illustrated below.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound.[9]

Materials:

-

Aryl halide (e.g., 1-bromo-4-chlorobenzene)

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

A suitable base (e.g., K₃PO₄, K₂CO₃)

-

Anhydrous solvent (e.g., THF, dioxane, toluene)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (1-1.2 equiv. relative to Pd).

-

Add the catalyst and ligand to the reaction flask under a positive flow of the inert gas.

-

Add the degassed anhydrous solvent to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography or recrystallization.[9][10]

-

Role in Drug Discovery and Medicinal Chemistry

While this compound is primarily a synthetic intermediate, the introduction of the trifluorophenyl moiety into larger molecules can significantly impact their biological activity. Fluorine substitution is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[11]

Boronic acid derivatives, as a class of compounds, have been investigated for a wide range of biological activities, including as enzyme inhibitors.[11] However, specific signaling pathways directly modulated by this compound itself are not well-documented in the scientific literature. Its principal role is as a versatile building block for the synthesis of more complex, biologically active compounds.[1] The biological targets of these larger molecules are diverse and depend on their overall structure.[11]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its utility in constructing carbon-carbon bonds via the Suzuki-Miyaura coupling reaction makes it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. The unique electronic properties conferred by the trifluorinated phenyl ring offer a strategic advantage in the design and synthesis of novel molecules with tailored properties. A thorough understanding of its properties, synthesis, and reaction conditions is crucial for its effective application in the laboratory.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. This compound CAS#: 182482-25-3 [amp.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluorophenylboronic acid is a synthetically versatile organoboron compound of significant interest in medicinal chemistry and materials science. The presence of three fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing its utility as a building block in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound. Detailed experimental protocols, tabulated characterization data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.

Introduction

Organoboronic acids are a class of compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are widely utilized in organic synthesis due to their stability, low toxicity, and broad functional group tolerance.[2] Fluorinated phenylboronic acids, in particular, are valuable reagents for introducing fluorinated aromatic moieties into complex molecules. The incorporation of fluorine can significantly enhance the metabolic stability, lipophilicity, and bioavailability of pharmaceutical compounds.[1] this compound, with its distinct substitution pattern, serves as a key intermediate in the synthesis of novel therapeutics and advanced materials.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 182482-25-3 | |

| Molecular Formula | C₆H₄BF₃O₂ | |

| Molecular Weight | 175.90 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 228-235 °C (lit.) | |

| Solubility | Soluble in methanol |

Synthesis of this compound

The synthesis of arylboronic acids is commonly achieved through the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate followed by acidic hydrolysis. A proposed synthetic pathway for this compound, adapted from a similar procedure for (3,4,5-trifluorophenyl)boronic acid, is detailed below.[3]

Proposed Synthetic Pathway

The synthesis involves the formation of a Grignard reagent from 1-bromo-2,4,6-trifluorobenzene, which is then reacted with triisopropyl borate. Subsequent hydrolysis yields the desired product.

Caption: Proposed synthesis of this compound.

Experimental Protocol

Step 1: Formation of 2,4,6-Trifluorophenylmagnesium Bromide (Grignard Reagent)

-

To a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add magnesium turnings (1.2 equivalents).

-

Under an inert atmosphere, add anhydrous tetrahydrofuran (THF) to cover the magnesium.

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-2,4,6-trifluorobenzene (1 equivalent) in anhydrous THF to the flask. The reaction is exothermic and may require external cooling to maintain a gentle reflux.[3]

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[4]

Step 2: Borylation and Hydrolysis

-

In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C using a dry ice/acetone bath.[4]

-

Slowly transfer the prepared Grignard reagent solution to the cooled triisopropyl borate solution via a cannula. Maintain the temperature at -78 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[4]

-

Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (1 M) until the solution is acidic.[4]

-

Stir the mixture vigorously for 1-2 hours to complete the hydrolysis.

Step 3: Work-up and Purification

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).[3]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes or hot water.[3][5][6][7]

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. Expected chemical shifts and coupling patterns are summarized below.

Table 2: NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | 6.7-6.9 | Triplet of triplets | JH-F ≈ 8-10 |

| 8.0-8.5 (broad singlet) | - | - | |

| ¹³C NMR | 95-100 (C-B) | Multiplet | - |

| 110-115 (C-H) | Triplet of triplets | JC-F | |

| 160-165 (C-F) | Doublet of triplets | ¹JC-F ≈ 240-260, ³JC-F | |

| ¹⁹F NMR | -100 to -110 | Multiplet | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The broad singlet in the ¹H NMR corresponds to the acidic protons of the boronic acid group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 3: Mass Spectrometry Data

| Ionization Mode | Expected m/z | Fragmentation Pattern |

| Electrospray (ESI) | 176.02 [M+H]⁺ (Positive Mode) | Loss of H₂O, loss of B(OH)₂ |

| 174.01 [M-H]⁻ (Negative Mode) |

Note: The presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern for boron-containing fragments.[8]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups.

Table 4: Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3600 | O-H stretch (broad) |

| 1600-1620 | C=C aromatic stretch |

| 1300-1400 | B-O stretch |

| 1100-1200 | C-F stretch |

Applications in Drug Development and Organic Synthesis

This compound is a valuable reagent in several areas of chemical research and development.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the boronic acid.[1]

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Biologically Active Molecules

The 2,4,6-trifluorophenyl moiety is a key structural feature in various biologically active compounds. The use of this compound provides a direct and efficient route to these molecules.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The provided experimental protocol, based on established Grignard methodology, offers a reliable route to this valuable synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to ensure the quality and purity of their synthesized material. The utility of this compound in Suzuki-Miyaura coupling and the synthesis of complex molecules underscores its importance in modern organic chemistry and drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

2,4,6-Trifluorophenylboronic acid molecular weight and formula

An In-Depth Technical Guide to 2,4,6-Trifluorophenylboronic Acid

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and drug discovery. The document details its chemical properties, applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its trifluorinated phenyl ring enhances its reactivity and utility as a building block in the synthesis of complex organic molecules.[1] The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BF₃O₂ | [1][2][][4][5][6] |

| Molecular Weight | 175.90 g/mol | [1][2][][4][5][6] |

| CAS Number | 182482-25-3 | [2][][4][6] |

| Melting Point | 228-235 °C (lit.) | [2][] |

| Purity | ≥95% - ≥98% | [1][2] |

| InChI Key | IPEIGKHHSZFAEW-UHFFFAOYSA-N | [2][5][6] |

| Canonical SMILES | B(C1=C(C=C(C=C1F)F)F)(O)O | [][5] |

Key Applications in Research and Development

Due to its unique electronic properties, this compound is a crucial reagent in several areas of chemical research and development:

-

Pharmaceutical Development : It serves as a key building block in the synthesis of pharmaceuticals. The incorporation of the trifluorophenyl moiety can enhance the therapeutic efficacy of drug candidates.[1]

-

Organic Synthesis (Suzuki-Miyaura Coupling) : It is widely used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental transformation for constructing complex biaryl structures.[1][2][][7]

-

Material Science : The compound is utilized in creating new materials, such as polymers and nanomaterials, where its electronic properties can be exploited.[1]

-

Fluorescent Probes : Researchers employ it in the design of fluorescent probes for biological imaging, aiding in the visualization of cellular processes.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides/triflates and an organoboron compound. This compound is an effective coupling partner, though its stability can be a factor under basic conditions.[7][8]

Objective: To synthesize a biaryl compound via the palladium-catalyzed cross-coupling of an aryl halide with this compound.

General Reaction Scheme:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Aryl halide (e.g., 4-chloroanisole)

-

This compound (1.5 equivalents)

-

Palladium precatalyst (e.g., a palladacycle like that derived from SPhos or XPhos, 2-3 mol %)[7][9]

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Reaction vessel (e.g., Schlenk flask)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup : In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (0.02 mmol).

-

Solvent and Base Addition : Add degassed THF (e.g., 2 mL) followed by the degassed aqueous K₃PO₄ solution (e.g., 4 mL).[9] The use of a biphasic system is common.

-

Reaction Execution : Stir the mixture vigorously at room temperature or slightly elevated temperatures (e.g., 40 °C) for 30 minutes to several hours.[9] Reaction progress should be monitored by a suitable technique like TLC or GC-MS. Due to the potential for rapid deboronation of fluorinated phenylboronic acids, faster reaction times at milder temperatures are often preferred.[7][8]

-

Workup : Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Catalytic Cycle and Workflow Visualization

The efficiency of the Suzuki-Miyaura coupling relies on a well-understood catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The general laboratory workflow for performing this synthesis is outlined below.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound = 95 182482-25-3 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C6H4BF3O2 | CID 2779329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2,4,6-Trifluorophenylboronic Acid: A Technical Guide

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Trifluorophenylboronic acid (C₆H₄BF₃O₂), a key building block in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Executive Summary

This compound is an organoboron compound widely utilized in Suzuki-Miyaura coupling reactions and other cross-coupling methodologies to introduce the 2,4,6-trifluorophenyl moiety into complex molecules. Accurate and detailed spectroscopic data are crucial for its quality control, reaction monitoring, and the structural elucidation of its derivatives. This guide presents a summary of its characteristic spectroscopic signatures and detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which may lead to the observation of multiple species in NMR spectra. The data presented here are for the monomeric form unless otherwise specified.

Table 1: ¹H NMR Data (Typical)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.0 - 7.5 | Broad Singlet | - | B(OH)₂ |

| ~6.8 - 6.6 | Triplet | ~8-9 | Aromatic H-3, H-5 |

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~163 (ddd) | C-2, C-6 (¹JCF) |

| ~160 (ddd) | C-4 (¹JCF) |

| ~100 (t) | C-3, C-5 (²JCF) |

| Not observed | C-1 (C-B) |

Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation of the boron nucleus.

Table 3: ¹⁹F NMR Data (Typical)

| Chemical Shift (δ) ppm | Assignment |

| ~ -105 to -115 | F-2, F-6 |

| ~ -110 to -120 | F-4 |

Table 4: ¹¹B NMR Data (Typical)

| Chemical Shift (δ) ppm | Characteristics |

| ~28 - 33 | Broad singlet |

Table 5: IR (ATR-FTIR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600-3200 | Broad, Strong | O-H stretch (hydrogen-bonded) |

| ~1620-1600 | Medium | Aromatic C=C stretch |

| ~1450-1400 | Strong | Aromatic C=C stretch |

| ~1350-1300 | Strong | B-O stretch |

| ~1100-1000 | Strong | C-F stretch |

| ~850 | Strong | C-H out-of-plane bend |

| ~700 | Medium | B-C stretch |

Table 6: Mass Spectrometry Data

| m/z | Interpretation |

| 176.03 | [M]+, Molecular Ion (calculated for C₆H₄¹¹BF₃O₂) |

| 158.02 | [M-H₂O]+ |

| 130.02 | [M-H₂O-CO]+ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). Chloroform-d is generally not recommended due to the potential for boroxine formation, which can complicate spectra.

-

Gently agitate the vial to ensure complete dissolution. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and carefully wipe the outside before insertion into the spectrometer.

Instrumentation and Parameters (General):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

¹⁹F NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Reference: External or internal standard (e.g., CFCl₃ at 0 ppm).

-

-

¹¹B NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Reference: External BF₃·OEt₂ at 0 ppm.

-

Note: Due to the quadrupolar nature of the boron nucleus, broad signals are expected.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound sample onto the center of the ATR crystal.

-

Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum.

-

Clean the ATR crystal thoroughly after analysis.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) - Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of a weak acid (e.g., formic acid) may be added to aid in protonation for positive ion mode.

-

Instrumentation:

-

Ionization Mode: ESI, typically in negative ion mode to observe the [M-H]⁻ ion, although positive ion mode can also be used.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for this compound.

Caption: Relationship between spectroscopic techniques and structural information.

An In-depth Technical Guide to the Solubility of 2,4,6-Trifluorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trifluorophenylboronic acid is a vital reagent in modern organic synthesis, particularly valued in the pharmaceutical industry for its role in constructing complex molecular architectures through carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.[1] Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a workflow for its application in a key synthetic transformation.

While extensive quantitative solubility data for this compound is not widely available in published literature, this guide consolidates the existing qualitative information and provides a framework for its empirical determination.

Physicochemical Properties

| Property | Value |

| CAS Number | 182482-25-3 |

| Molecular Formula | C₆H₄BF₃O₂ |

| Molecular Weight | 175.90 g/mol |

| Melting Point | 228-235 °C (lit.)[1] |

| Appearance | White to off-white crystalline powder[1] |

Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is not readily found in peer-reviewed literature. However, qualitative assessments are available and summarized below. It is generally observed that boronic acids exhibit a range of solubilities depending on the solvent's polarity and the nature of the substituents on the phenyl ring.[2][3]

| Solvent | Qualitative Solubility |

| Methanol | Soluble[1] |

To augment this limited data, researchers are encouraged to determine solubility experimentally, for which a detailed protocol is provided in the following section. Phenylboronic acid, the parent compound, generally shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] Esterification of boronic acids typically enhances their solubility in organic solvents.[3][4]

Experimental Protocol: Determination of Solubility by the Dynamic Method

A reliable and widely used technique for determining the solubility of boronic acids is the dynamic or synthetic method.[2][5][6] This method involves monitoring the dissolution of a solid in a solvent as the temperature is systematically varied.

Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents

-

Jacketed glass vessel

-

Analytical balance (precision ±0.1 mg)

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe (precision ±0.1 °C)

-

Luminance probe or a laser and photodetector for turbidity measurement

-

Heating/cooling circulator

Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of known composition.[2]

-

Heating and Stirring: The mixture is heated at a slow, constant rate (e.g., 0.1 K/min) while being vigorously stirred to ensure homogeneity.[2]

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored. As the solid dissolves with increasing temperature, the turbidity decreases. This can be measured by a luminance probe which detects the intensity of light passing through the solution.[2][6]

-

Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[2][5]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, plotting solubility (e.g., in mole fraction) against temperature.[2][5]

Visualization of the Solubility Determination Workflow

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2,4,6-Trifluorophenylboronic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability and decomposition profile of 2,4,6-Trifluorophenylboronic acid. Due to the limited availability of specific thermal analysis data for this compound in published literature, this guide synthesizes information on its known properties with data from closely related fluorinated arylboronic acids to project a likely thermal behavior. The primary decomposition pathway for arylboronic acids upon heating is the dehydration to form a cyclic trimeric anhydride, known as a boroxine. At higher temperatures, further decomposition of the boroxine structure is expected.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BF₃O₂ | |

| Molecular Weight | 175.90 g/mol | |

| Melting Point | 228-235 °C (literature) | |

| Appearance | White to off-white crystalline powder | [1][2] |

Thermal Analysis Data

Table 1: Representative Thermal Analysis Data of a Fluorinated Phenylboronic Acid Analog (3-(trifluoromethyl)phenylboronic acid)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Associated Process |

| Dehydration | ~100 | ~150 | ~10.2% (theoretical for trimerization) | Endothermic loss of water to form boroxine |

| Decomposition | > 300 | - | > 10.2% | Further degradation of the boroxine structure |

Note: The data in this table is based on the analysis of 3-(trifluoromethyl)phenylboronic acid and is intended to be illustrative for this compound. The actual temperatures and weight loss may vary.

Decomposition Pathway

The thermal decomposition of arylboronic acids typically occurs in two main stages. The initial and well-documented stage is the intermolecular dehydration to form a six-membered boroxine ring. This process is a condensation reaction where three molecules of the boronic acid lose three molecules of water. At significantly higher temperatures, the resulting boroxine is expected to undergo further decomposition, likely involving the cleavage of C-B and B-O bonds, which can ultimately lead to the formation of boron oxides and various organic fragments.

Diagram 1: Proposed Thermal Decomposition Pathway of this compound

Caption: Proposed two-stage thermal decomposition of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) experiments on arylboronic acids.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and degradation profile by measuring the change in mass as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Procedure:

-

A sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

The crucible is placed on the TGA balance.

-

The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset and peak temperatures of decomposition events and the corresponding mass loss.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, and decomposition) as a function of temperature.

-

Instrumentation: A differential scanning calorimeter with a sample and a reference cell.

-

Procedure:

-

A small amount of this compound (typically 2-5 mg) is accurately weighed into an aluminum or other suitable DSC pan.

-

The pan is hermetically sealed. An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting and expected decomposition temperatures.

-

The differential heat flow between the sample and the reference is measured and plotted against temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting, dehydration) and exothermic (e.g., some decomposition processes) events, characterized by their onset and peak temperatures, and the enthalpy change (ΔH) for each transition is calculated.

-

Diagram 2: Experimental Workflow for Thermal Analysis

Caption: A generalized workflow for the thermal analysis of arylboronic acids.

Conclusion

This compound is expected to exhibit a multi-stage thermal decomposition profile. The initial, lower-temperature event is the endothermic dehydration to its corresponding boroxine, which occurs in the temperature range of approximately 100-250 °C. This is followed by the decomposition of the boroxine at higher temperatures (>300 °C). The presence of fluorine atoms on the phenyl ring may influence the temperatures of these events. For precise determination of the thermal stability and decomposition kinetics, experimental TGA and DSC analyses are recommended. The protocols outlined in this guide provide a robust framework for such investigations.

References

Electronic Effects of Fluorine Atoms in 2,4,6-Trifluorophenylboronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the significant electronic effects exerted by the fluorine atoms in 2,4,6-trifluorophenylboronic acid, a versatile reagent increasingly employed in pharmaceutical development and organic synthesis. The strategic placement of three fluorine atoms on the phenyl ring dramatically influences the acidity, reactivity, and spectroscopic properties of the boronic acid moiety. This document provides a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and visual diagrams to elucidate key chemical processes.

Introduction

Fluorinated organic compounds have garnered substantial interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound is a prime example of a fluorinated building block that leverages these properties. The electron-withdrawing nature of the fluorine atoms, positioned at the ortho and para positions relative to the boronic acid group, profoundly impacts the molecule's electronic landscape. This guide aims to provide a detailed understanding of these electronic effects and their implications for the practical application of this important synthetic intermediate.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄BF₃O₂ | |

| Molecular Weight | 175.90 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 228-235 °C (lit.) | |

| pKa (Predicted) | 8.26 ± 0.58 | N/A |

Electronic Effects of Fluorine Substituents

The three fluorine atoms in this compound exert strong electronic effects through both induction and resonance.

-

Inductive Effect (-I): As the most electronegative element, fluorine withdraws electron density from the phenyl ring through the sigma bond network. With two fluorine atoms in the ortho positions and one in the para position, this inductive withdrawal is significant, making the boron atom more Lewis acidic.

-

Resonance Effect (+R): The fluorine atoms can donate electron density to the phenyl ring via their lone pairs. However, due to the poor overlap between the 2p orbital of fluorine and the p-orbitals of the aromatic ring, the resonance effect of fluorine is generally weaker than its inductive effect.

The net result is a strong electron-withdrawing effect, which has several important consequences:

-

Enhanced Electrophilicity: The increased Lewis acidity of the boron atom makes this compound a more reactive electrophile in transmetalation steps of cross-coupling reactions.

Synthesis of this compound

A common method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. The following is a plausible experimental protocol for the synthesis of this compound, adapted from a procedure for a similar compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Bromo-2,4,6-trifluorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq.).

-

Add anhydrous THF to the flask and a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 1-bromo-2,4,6-trifluorobenzene (1.0 eq.) in anhydrous THF via the dropping funnel to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate (1.5 eq.) in anhydrous THF, maintaining the temperature below -70 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield pure this compound.

Caption: Synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The electron-withdrawing fluorine atoms can enhance the rate of transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF)

-

Water

Procedure:

-

To a reaction vessel, add this compound (1.2 eq.), the aryl halide (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq.).

-

Add the solvent and water (if using a two-phase system).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | Data not available |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | Data not available |

| 2-Bromopyridine | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 110 | Data not available |

| 4-Chlorotoluene | Pd(OAc)₂/XPhos | K₃PO₄ | t-BuOH | 100 | Data not available |

Note: The yields are highly dependent on the specific reaction conditions and optimization is often required.

An In-Depth Technical Guide on the Acidity and pKa of 2,4,6-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and pKa of 2,4,6-trifluorophenylboronic acid, a compound of significant interest in medicinal chemistry and organic synthesis. This document details the experimentally determined pKa value, compares it with other fluorinated phenylboronic acids, and outlines the methodologies used for these measurements.

Introduction to the Acidity of Fluorinated Phenylboronic Acids

The acidity of arylboronic acids is a critical parameter influencing their reactivity, bioavailability, and interaction with biological targets. The introduction of fluorine atoms to the phenyl ring significantly impacts the Lewis acidity of the boronic acid moiety.[1][2][3] Generally, the electron-withdrawing nature of fluorine enhances acidity. This effect is dependent on the number and position of the fluorine substituents on the aromatic ring.[1]

pKa of this compound

The acidity of an acid is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. While a predicted pKa value for this compound is approximately 8.26 ± 0.58, experimentally determined values provide a more accurate representation of its acidic character.

Quantitative Data Summary

The following table summarizes the experimentally determined pKa value for this compound and provides a comparison with other selected fluorinated phenylboronic acids to illustrate the effect of fluorine substitution on acidity.

| Compound | pKa | Method of Determination |

| Phenylboronic Acid | 8.80 | Potentiometric Titration |

| 2-Fluorophenylboronic Acid | 8.78 | Potentiometric Titration |

| 3-Fluorophenylboronic Acid | 8.35 | Potentiometric Titration |

| 4-Fluorophenylboronic Acid | 8.77 | Potentiometric Titration |

| 2,6-Difluorophenylboronic Acid | 7.74 | Potentiometric Titration |

| 3,5-Difluorophenylboronic Acid | 7.80 | Potentiometric Titration |

| This compound | 7.53 | Potentiometric Titration |

| 2,3,4,5,6-Pentafluorophenylboronic Acid | 6.95 | Potentiometric Titration |

Note: The pKa values presented are from a consistent experimental study to ensure comparability.

Experimental Protocols for pKa Determination

The determination of pKa values for boronic acids can be achieved through various analytical techniques. The most common and reliable methods are potentiometric titration, spectrophotometric pH titration, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Potentiometric Titration

Potentiometric titration is a standard method for determining the pKa of an acid. It involves the gradual addition of a titrant (a strong base, typically NaOH) to a solution of the analyte (the boronic acid) and monitoring the change in pH using a pH meter.

Detailed Protocol:

-

Solution Preparation: A standard solution of the boronic acid (e.g., 0.05 M) is prepared in a suitable solvent, typically a mixture of water and an organic solvent like methanol or DMSO to ensure solubility. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.

-

Titration Setup: The boronic acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. The titrant is added in small, precise increments from a burette.

-

Data Collection: After each addition of the titrant, the solution is allowed to equilibrate, and the pH is recorded. This process is continued until the pH of the solution has passed the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (i.e., at the half-equivalence point).

Logical Workflow for Potentiometric pKa Determination:

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trifluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Within the vast scope of this reaction, the use of fluorinated boronic acids has gained significant traction, particularly in the fields of medicinal chemistry and materials science.[3][4] The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4]

2,4,6-Trifluorophenylboronic acid is a valuable reagent for introducing the 2,4,6-trifluorophenyl moiety into a variety of molecular scaffolds. However, its application can be challenging due to the electron-deficient nature of the aromatic ring, which can lead to difficulties in the catalytic cycle, most notably a propensity for rapid protodeboronation under basic reaction conditions. This document provides detailed application notes, experimental protocols, and relevant data for the successful utilization of this compound in Suzuki-Miyaura cross-coupling reactions.

Core Concepts and Applications

The primary application of this compound lies in the synthesis of polyfluorinated biaryl compounds. These structures are of significant interest in:

-

Drug Discovery: The 2,4,6-trifluorophenyl group can serve as a key pharmacophore in the design of potent and selective enzyme inhibitors. For instance, biaryl structures containing this moiety have been explored as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.[5][6][7] Inhibition of this pathway is a therapeutic strategy for a range of inflammatory diseases.[8]

-

Materials Science: The unique electronic properties conferred by multiple fluorine substituents make biaryls derived from this compound attractive candidates for the development of advanced materials, such as liquid crystals and organic electronics.[3]

A significant challenge in the use of polyfluorophenylboronic acids is their instability under the basic conditions typically required for the Suzuki-Miyaura reaction, leading to competitive and often rapid protodeboronation. This side reaction consumes the boronic acid and reduces the yield of the desired cross-coupled product. To overcome this, specialized catalytic systems and reaction conditions have been developed that promote a fast catalytic cycle, outcompeting the decomposition of the boronic acid.

Experimental Protocols

The following protocols are based on optimized conditions for the Suzuki-Miyaura coupling of challenging, electron-deficient boronic acids.

General Protocol for the Suzuki-Miyaura Coupling of this compound with Aryl Halides

This protocol is adapted from a procedure developed for the rapid coupling of unstable boronic acids.

Materials:

-

This compound

-

Aryl halide (e.g., aryl chloride, bromide, or triflate)

-

Palladium precatalyst (e.g., XPhos Pd G3)

-

Potassium phosphate (K₃PO₄) as a 0.5 M aqueous solution

-

Tetrahydrofuran (THF), degassed

-

Schlenk tube or microwave vial

-

Magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Base Addition: Under the inert atmosphere, add degassed THF (to achieve a concentration of ~0.2 M with respect to the aryl halide) followed by the degassed 0.5 M aqueous K₃PO₄ solution (4.0 equiv.).

-

Reaction: Stir the reaction mixture vigorously at room temperature (or gently heat to 40 °C if necessary) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Due to the rapid nature of the optimized reaction, it may be complete in as little as 30 minutes.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the same organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Data Presentation

The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 |

| 2 | 4-Chlorotoluene | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 92 |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 91 |

| 4 | 2-Chlorotoluene | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 88 |

| 5 | 4-Bromobenzonitrile | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 |

| 6 | 1-Bromo-3,5-dimethylbenzene | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 |

| 7 | 4-Triflyloxyacetophenone | XPhos Pd G3 (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 |

Data adapted from literature reports on the coupling of unstable boronic acids.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

p38 MAP Kinase Signaling Pathway

Caption: Inhibition of the p38 MAP kinase signaling pathway by a biaryl compound.

Conclusion

This compound is a powerful reagent for the synthesis of highly functionalized biaryl compounds, which are of considerable interest in drug discovery and materials science. While its application can be hampered by protodeboronation, the use of modern, highly active palladium precatalyst systems enables its efficient coupling under mild conditions. The protocols and data provided herein serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are MAPKs inhibitors and how do they work? [synapse.patsnap.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,6-Trifluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2,4,6-trifluorophenylboronic acid with various aryl halides and pseudo-halides. This reaction is a critical transformation for the synthesis of complex polyfluorinated biaryl compounds, which are of significant interest in medicinal chemistry and materials science. The protocols and data presented herein are designed to enable researchers to successfully implement and optimize these challenging coupling reactions.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds. However, the use of electron-deficient and sterically hindered coupling partners, such as this compound, presents significant challenges. The primary obstacle is the rapid protodeboronation of the boronic acid under basic reaction conditions, which leads to low yields of the desired product.[1][2][3]

Recent advances in catalyst design, particularly the development of palladium precatalysts with bulky, electron-rich phosphine ligands, have enabled these challenging transformations to be carried out with high efficiency under mild conditions.[1][2][3] This document outlines optimized conditions and protocols using state-of-the-art palladium catalysts.